molecular formula C20H14ClN5O7 B12478943 N-(2-chloro-4-nitrophenyl)-2-[(2-methylphenyl)amino]-3,5-dinitrobenzamide

N-(2-chloro-4-nitrophenyl)-2-[(2-methylphenyl)amino]-3,5-dinitrobenzamide

Cat. No.: B12478943
M. Wt: 471.8 g/mol
InChI Key: WZIREDAQGHBEPC-UHFFFAOYSA-N
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Description

“N-(2-chloro-4-nitrophenyl)-2-[(2-methylphenyl)amino]-3,5-dinitrobenzamide” is a synthetic organic compound that belongs to the class of nitroaniline derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of multiple nitro groups and a chloro substituent on the aromatic ring makes this compound particularly interesting for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-chloro-4-nitrophenyl)-2-[(2-methylphenyl)amino]-3,5-dinitrobenzamide” typically involves the following steps:

    Chlorination: The chloro substituent is introduced via chlorination reactions, often using reagents like thionyl chloride or phosphorus pentachloride.

    Amidation: The final step involves the formation of the amide bond, which can be achieved through the reaction of the nitroaniline derivative with an appropriate carboxylic acid or its derivative under suitable conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and chlorination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro groups in the compound can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction of the nitro groups can yield corresponding amines, which can further participate in various chemical transformations.

    Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield diamines, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of “N-(2-chloro-4-nitrophenyl)-2-[(2-methylphenyl)amino]-3,5-dinitrobenzamide” depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The presence of nitro and chloro groups can influence its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-4-nitrophenyl)-2-aminobenzamide
  • N-(2-chloro-4-nitrophenyl)-3,5-dinitrobenzamide
  • N-(2-methylphenyl)-2-[(2-chloro-4-nitrophenyl)amino]-3,5-dinitrobenzamide

Uniqueness

“N-(2-chloro-4-nitrophenyl)-2-[(2-methylphenyl)amino]-3,5-dinitrobenzamide” is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. The combination of nitro, chloro, and amide functionalities makes it a versatile compound for various applications.

Properties

Molecular Formula

C20H14ClN5O7

Molecular Weight

471.8 g/mol

IUPAC Name

N-(2-chloro-4-nitrophenyl)-2-(2-methylanilino)-3,5-dinitrobenzamide

InChI

InChI=1S/C20H14ClN5O7/c1-11-4-2-3-5-16(11)22-19-14(8-13(25(30)31)10-18(19)26(32)33)20(27)23-17-7-6-12(24(28)29)9-15(17)21/h2-10,22H,1H3,(H,23,27)

InChI Key

WZIREDAQGHBEPC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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